molecular formula C22H24N4O2S B3202848 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021219-08-8

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No.: B3202848
CAS No.: 1021219-08-8
M. Wt: 408.5 g/mol
InChI Key: TUTOFVUTLPOGDZ-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a pyridazine ring substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multi-step organic reactions. One common method includes:

    Formation of the piperazine ring: Starting with a suitable piperazine precursor, the benzylsulfonyl group is introduced through a sulfonylation reaction using benzylsulfonyl chloride under basic conditions.

    Formation of the pyridazine ring: The o-tolyl group is introduced to the pyridazine ring through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura reaction.

    Final assembly: The two moieties are then coupled together under appropriate conditions, often involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with protein active sites, while the pyridazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
  • 3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
  • 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Uniqueness

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is unique due to the presence of the benzylsulfonyl group, which provides distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-18-7-5-6-10-20(18)21-11-12-22(24-23-21)25-13-15-26(16-14-25)29(27,28)17-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTOFVUTLPOGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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